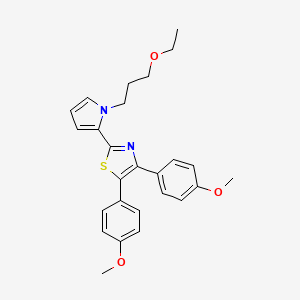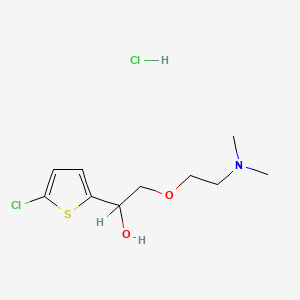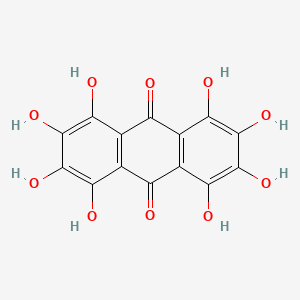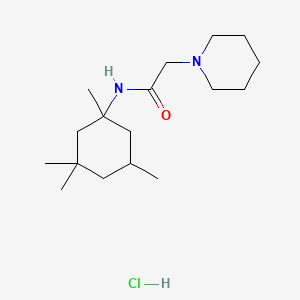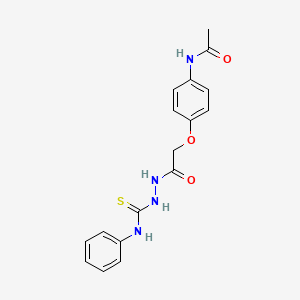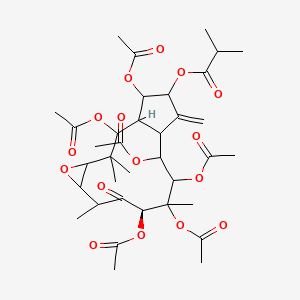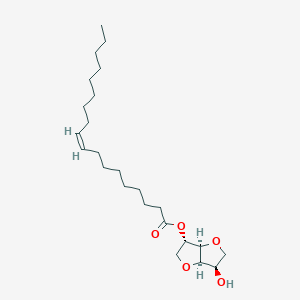
Isosorbide 2-oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosorbide 2-oleate is a chemical compound derived from isosorbide and oleic acid Isosorbide is a diol derived from sorbitol, a sugar alcohol, through dehydration reactions Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide 2-oleate typically involves the esterification of isosorbide with oleic acid. This reaction can be catalyzed by various catalysts, such as sulfuric acid, p-toluenesulfonic acid, or titanium(IV) butoxide. The reaction is usually carried out at elevated temperatures, around 220°C, for several hours to achieve a high degree of esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and high-purity reactants can enhance the yield and purity of the final product. Additionally, the reaction can be carried out under reduced pressure to remove water formed during the esterification process, further driving the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Isosorbide 2-oleate can undergo various chemical reactions, including:
Oxidation: The oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid, which can epoxidize the oleate moiety.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester linkage.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under mild conditions.
Major Products Formed
Oxidation: Epoxidized this compound.
Reduction: Isosorbide and oleyl alcohol.
Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isosorbide 2-oleate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the formulation of biodegradable implants and medical devices.
Industry: Utilized in the production of eco-friendly plasticizers and lubricants.
Wirkmechanismus
The mechanism of action of isosorbide 2-oleate primarily involves its interaction with polymer matrices when used as a plasticizer. The ester linkage allows it to integrate into the polymer chains, reducing intermolecular forces and increasing flexibility. In biological applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isosorbide di-oleate: Another ester of isosorbide with two oleate groups, offering similar plasticizing properties but with different mechanical characteristics.
Epoxidized isosorbide oleate: An oxidized form of isosorbide 2-oleate with enhanced thermal stability and plasticizing efficiency.
Uniqueness
This compound stands out due to its balance of flexibility and thermal stability, making it an effective plasticizer for various polymer applications. Its biocompatibility also makes it a promising candidate for biomedical applications, distinguishing it from other synthetic plasticizers that may have toxicity concerns .
Eigenschaften
CAS-Nummer |
4252-71-5 |
|---|---|
Molekularformel |
C24H42O5 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |
InChI-Schlüssel |
JDRAOGVAQOVDEB-ANOHMWSOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)

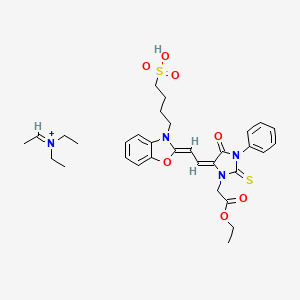
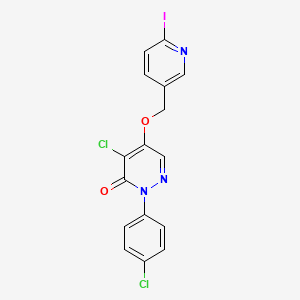

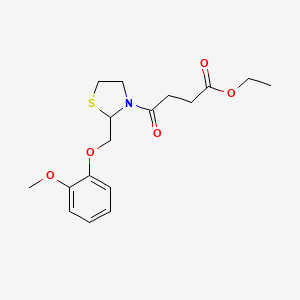
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
